Tafenoquine succinate is a synthetic compound classified as an 8-aminoquinoline derivative. [, ] It is the succinate salt form of tafenoquine. [] This compound exhibits notable antimalarial activity, particularly against the parasite Plasmodium falciparum. [, ] Research highlights its potential as both a prophylactic and treatment option for malaria, showing superior potency and a longer half-life compared to the related drug primaquine. [, ]
Tafenoquine succinate is classified as an 8-aminoquinoline antimalarial drug. It is a synthetic derivative of primaquine and was developed for the prophylaxis and radical cure of malaria caused by Plasmodium vivax and Plasmodium falciparum . The compound is produced through chemical synthesis, resulting in a pale green to orange solid with a molecular formula of and a molecular weight of approximately 581.58 g/mol for the succinate salt .
The molecular structure of tafenoquine succinate features several key components:
The structural integrity is crucial for its interaction with biological targets involved in malaria infection.
Tafenoquine succinate undergoes various chemical reactions during its synthesis and metabolism:
These reactions are essential for both the synthesis and therapeutic efficacy of tafenoquine.
Tafenoquine acts as a tissue schizontocide, targeting both pre-erythrocytic (liver) and erythrocytic (blood) stages of Plasmodium parasites. The proposed mechanism involves:
The long half-life (approximately 15 days) allows for extended prophylactic effects against malaria relapse .
Tafenoquine succinate exhibits several notable physical and chemical properties:
These properties are critical for the formulation of effective pharmaceutical products.
Tafenoquine succinate has several significant applications:
Tafenoquine succinate (Chemical Name: N4-{2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl}pentane-1,4-diamine butanedioate) is a synthetic 8-aminoquinoline derivative with the molecular formula C28H34F3N3O7 and a molecular weight of 581.589 g/mol (monoisotopic mass: 581.234884936 Da). Its CAS registry number is 106635-81-8, and it exists as the succinate salt of the (R)-enantiomer of tafenoquine base [1] [3] [4].
The structure comprises a quinoline core with distinct substitutions:
Stereochemically, tafenoquine contains a single chiral center in the side chain, yielding (R)- and (S)-enantiomers. The pharmacologically active (R)-enantiomer (tafenoquine succinate, (R)-) exhibits superior antimalarial activity compared to its (S)-counterpart. X-ray crystallography confirms the absolute configuration of the chiral carbon as R, optimizing interaction with biological targets [3] [4].
Table 1: Key Molecular Descriptors of Tafenoquine Succinate
Property | Value | Source/Method |
---|---|---|
Molecular Formula | C28H34F3N3O7 | DrugBank |
CAS Registry Number | 106635-81-8 | DrugBank, PubChem |
ChEMBL ID | CHEMBL2364635 | DrugBank |
InChI Key | CQBKFGJRAOXYIP-UHFFFAOYSA-N | DrugBank |
Hydrogen Bond Acceptors | 10 | Predicted Properties |
Hydrogen Bond Donors | 3 | Predicted Properties |
Rotatable Bonds | 13 | DrugBank |
Tafenoquine succinate exhibits low aqueous solubility (0.00137 mg/mL), attributed to its hydrophobic quinoline core and trifluoromethylphenoxy moiety. As a succinate salt, it demonstrates improved dissolution characteristics over the free base, though it remains highly lipophilic. The experimental logP (partition coefficient) value is approximately 5.07, indicating significant hydrophobicity [1] [4] [6].
Stability studies reveal sensitivity to oxidative degradation and photodegradation. The compound should be stored under inert conditions at 2–8°C in airtight, light-resistant containers to prevent decomposition. In dimethyl sulfoxide (DMSO), it forms stable solutions at concentrations up to 125 mg/mL (214.93 mM), though hygroscopic DMSO may impact solubility [4].
Key pharmacokinetic properties include:
These properties stem from tafenoquine’s lipophilicity and resistance to metabolic clearance, enabling sustained plasma concentrations after dosing [6].
Table 2: Physicochemical and Pharmacokinetic Parameters
Parameter | Value | Conditions |
---|---|---|
Water Solubility | 0.00137 mg/mL | Predicted (ALOGPS) |
logP | 5.07 | ALOGPS prediction |
pKa (Strongest Basic) | 10.2 | Chemaxon prediction |
Absorption t½ | 1.0 hour | Clinical pharmacokinetics |
Elimination t½ | 16.4 days | Clinical pharmacokinetics |
Vd/F | 1820 L | Population estimate |
Tafenoquine belongs to the 8-aminoquinoline class, sharing a quinoline core with primaquine but differing critically in its substitution pattern. The 4-methyl group, 2,6-dimethoxy configuration, and 5-(3-trifluoromethylphenoxy) group in tafenoquine enhance its lipophilicity (logP ~5.07 vs. primaquine’s ~2.5) and metabolic stability. This results in a significantly prolonged half-life (16.4 days vs. primaquine’s 4–6 hours) [1] [5] [6].
Structurally, early 8-aminoquinolines like pamaquine, pentaquine, and plasmocid featured shorter or less complex side chains:
These modifications confer enhanced potency against hypnozoites and tissue schizonts. Unlike plasmocid, pamaquine, and pentaquine—which caused neurotoxicity in Rhesus monkeys via brainstem lesions—tafenoquine and primaquine lack this neuropathological profile. This suggests structural differences mitigate historical 8-aminoquinoline neurotoxicity [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7